Azide-PEG4-VC-PAB-Doxorubicin

Catalog No.
S12383535
CAS No.
M.F
C57H75N9O21
M. Wt
1222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azide-PEG4-VC-PAB-Doxorubicin

Product Name

Azide-PEG4-VC-PAB-Doxorubicin

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

Molecular Formula

C57H75N9O21

Molecular Weight

1222.3 g/mol

InChI

InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1

InChI Key

SRKJKGKXNXYJQK-KMKKCVBPSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O

Azide-PEG4-VC-PAB-Doxorubicin is a specialized compound designed for use in targeted drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound consists of the cytotoxic anthracycline antibiotic Doxorubicin linked to a polyethylene glycol (PEG) spacer, specifically a four-unit PEG (PEG4), and a valine-citrulline (VC) peptide that is further connected to a p-aminobenzyl (PAB) group. The inclusion of an azide group allows for efficient conjugation through click chemistry, facilitating the attachment to various biomolecules, such as antibodies or other targeting moieties .

The molecular formula of Azide-PEG4-VC-PAB-Doxorubicin is C57H75N9O21C_{57}H_{75}N_{9}O_{21}, with a molecular weight of 1222.25 g/mol. The compound exhibits high purity levels, typically around 98%, making it suitable for research applications .

Azide-PEG4-VC-PAB-Doxorubicin primarily engages in click chemistry reactions, which are pivotal for its application in bioconjugation. The two main types of reactions it undergoes are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for copper and involves the azide reacting with cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), allowing for biocompatible conjugation methods .

These reactions are critical for creating stable and effective drug conjugates that enhance the therapeutic efficacy of Doxorubicin while minimizing systemic toxicity.

Doxorubicin is known for its potent anticancer properties, functioning by intercalating DNA and inhibiting topoisomerase II, which disrupts DNA replication and transcription. When conjugated with Azide-PEG4-VC-PAB, the biological activity of Doxorubicin is preserved while enabling targeted delivery to specific cancer cells via antibody-mediated mechanisms. This targeted approach aims to reduce off-target effects and enhance therapeutic outcomes in cancer treatment .

The synthesis of Azide-PEG4-VC-PAB-Doxorubicin involves several key steps:

  • Synthesis of PEG Linker: The polyethylene glycol linker is synthesized through standard polymerization techniques.
  • Attachment of Valine-Citrulline Peptide: The valine-citrulline peptide is linked to the PEG backbone, typically using amide bond formation techniques.
  • Incorporation of p-Aminobenzyl Group: The p-aminobenzyl group is added to facilitate subsequent reactions.
  • Conjugation with Doxorubicin: Finally, Doxorubicin is covalently attached to the PAB moiety through a stable bond, often involving activation of the amine or carboxylic acid groups on either molecule.
  • Azidation: The terminal group is converted into an azide using standard azidation procedures to enable click chemistry applications .

Azide-PEG4-VC-PAB-Doxorubicin has several important applications in biomedical research and therapy:

  • Antibody-Drug Conjugates: It serves as a crucial component in developing ADCs, allowing for targeted delivery of Doxorubicin to cancer cells.
  • Research Tool: It can be used to study drug delivery mechanisms and improve understanding of cancer biology.
  • Therapeutic Development: Potentially useful in formulating new cancer therapies that combine targeted delivery with potent cytotoxic agents .

Interaction studies involving Azide-PEG4-VC-PAB-Doxorubicin focus on its binding affinity and efficacy when conjugated to various antibodies or targeting ligands. These studies help elucidate how effectively the conjugate can deliver Doxorubicin to specific cell types and its subsequent biological impact. Techniques such as flow cytometry and confocal microscopy are often employed to assess cellular uptake and cytotoxicity against cancer cell lines .

Several compounds exhibit similarities to Azide-PEG4-VC-PAB-Doxorubicin in terms of structure or function:

Compound NameDescriptionUnique Features
PEG4-Val-Cit-DoxorubicinSimilar linker structure without azide functionalityLacks click chemistry capability
DBCO-PEG4-DoxorubicinContains dibenzocyclooctyne instead of azideUtilizes SPAAC for conjugation
Azide-PEG8-Val-Cit-DoxorubicinLonger PEG chain compared to PEG4May enhance solubility but alters pharmacokinetics

Azide-PEG4-VC-PAB-Doxorubicin's unique feature lies in its ability to utilize both CuAAC and SPAAC reactions for versatile bioconjugation strategies, making it particularly valuable in developing advanced ADCs .

Rationale for Integrating Azide-PEG4-VC-PAB Linker Architecture

The Azide-PEG4-VC-PAB linker system was engineered to address three critical challenges in ADC design: (1) site-specific conjugation, (2) lysosomal cleavage efficiency, and (3) payload solubility. The azide group enables bioorthogonal click chemistry for controlled conjugation to antibodies modified with alkyne or cyclooctyne groups. This approach avoids heterogeneous drug-to-antibody ratios associated with traditional cysteine or lysine conjugation methods.

The valine-citrulline (VC) dipeptide serves as a protease-cleavable motif, leveraging the overexpression of cathepsin B in cancer cell lysosomes. Structural studies demonstrate that cathepsin B cleaves the amide bond between citrulline and the PAB group with >95% efficiency under lysosomal pH conditions (pH 4.5–5.0). The PAB carbamate acts as a self-immolative spacer, releasing free doxorubicin following dipeptide cleavage through a 1,6-elimination mechanism.

The tetraethylene glycol (PEG4) spacer addresses hydrophobicity challenges posed by doxorubicin. Computational modeling indicates the PEG4 chain increases aqueous solubility by 15–20% compared to shorter PEG variants while maintaining a compact hydrodynamic radius (<2 nm). This balance prevents antibody aggregation during conjugation while ensuring sufficient payload exposure for lysosomal uptake.

Table 1: Key Linker Components and Their Functional Roles

ComponentFunctionalityStructural Impact
AzideEnables copper-free click conjugation via strain-promoted cycloadditionEnsures site-specific antibody attachment
PEG4Enhances solubility; reduces nonspecific interactionsMaintains antibody stability
Val-CitrullineCathepsin B cleavage site for lysosomal activationEnables tumor-specific payload release
PABSelf-immolative spacer for efficient drug liberationPrevents steric hindrance during cleavage

Strategic Conjugation of Doxorubicin via Lysosomally Cleavable Dipeptide Linkers

The conjugation chemistry of Azide-PEG4-VC-PAB-Doxorubicin employs a three-stage process:

  • Antibody Functionalization: Maleimide-modified antibodies undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with the azide terminus.
  • Linker Integration: The PEG4 spacer bridges the antibody and VC-PAB-doxorubicin module, with exact stoichiometry controlled via microfluidic mixing.
  • Payload Activation: Doxorubicin is attached through a carbamate bond to the PAB group, remaining inert until lysosomal cleavage.

Comparative studies show the VC dipeptide provides superior plasma stability over alternative linkers (e.g., GGFG), with <2% payload release in human serum after 72 hours. However, species-specific differences emerge: rodent plasma carboxylesterase 1C (Ces1C) cleaves VC linkers 5–7× faster than human equivalents, necessitating careful preclinical model selection.

Mechanism of Lysosomal Activation

  • Antibody-mediated cellular internalization via receptor-mediated endocytosis
  • Lysosomal trafficking and acidification (pH 4.5–5.0)
  • Cathepsin B cleavage at Cit-PAB junction (kcat = 12.8 s-1; Km = 18 μM)
  • 1,6-Elimination of PAB carbamate releasing free doxorubicin

Optimization of PEG4 Spacer Length for Solubility and Pharmacokinetic Stability

The PEG4 spacer represents a critical compromise between molecular flexibility and steric bulk. Compared to PEG2/PEG8 analogs, PEG4 demonstrates:

  • Solubility Enhancement: 34 mg/mL in aqueous buffer vs. 22 mg/mL for PEG2
  • Plasma Stability: 94% intact conjugate after 168 hours in human plasma
  • Tumor Penetration: 18% improvement in spheroid penetration assays vs. PEG8

Molecular dynamics simulations reveal the PEG4 chain adopts a helical conformation that shields ≈40% of doxorubicin's hydrophobic surface area while permitting sufficient linker flexibility for protease access. This structural balance enables a drug-to-antibody ratio (DAR) of 3.5–4.0 without inducing antibody aggregation—a common limitation with less optimized spacers.

Table 2: Impact of PEG Spacer Length on ADC Properties

PEG LengthSolubility (mg/mL)Plasma Half-life (h)Tumor Uptake (%)
PEG2227841
PEG43411258
PEG8299849

Data adapted from HydraSpace™ spacer technology studies.

The PEG4 architecture also mitigates payload-induced viscosity, enabling concentrated ADC formulations (>50 mg/mL) without precipitation—a key advantage for clinical manufacturing. Accelerated stability testing shows <5% aggregation after 6 months at -20°C when formulated in histidine-sucrose buffer (pH 6.0).

XLogP3

2.4

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

11

Exact Mass

1221.50775044 g/mol

Monoisotopic Mass

1221.50775044 g/mol

Heavy Atom Count

87

Dates

Last modified: 08-09-2024

Explore Compound Types